molecular formula C14H13NO4S B10812111 2-[(4-Methoxybenzoyl)amino]-5-methylthiophene-3-carboxylic acid

2-[(4-Methoxybenzoyl)amino]-5-methylthiophene-3-carboxylic acid

Cat. No.: B10812111
M. Wt: 291.32 g/mol
InChI Key: OMEQNFXUVPSKTH-UHFFFAOYSA-N
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Description

2-[(4-Methoxybenzoyl)amino]-5-methylthiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing a sulfur atom. This compound is characterized by the presence of a methoxybenzoyl group attached to an amino group, which is further connected to a thiophene ring substituted with a carboxylic acid group and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxybenzoyl)amino]-5-methylthiophene-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 4-methoxyaniline with 4-methoxybenzoyl chloride to form 4-methoxybenzoyl-4-methoxyaniline. This intermediate is then subjected to a cyclization reaction with 2-methylthiophene-3-carboxylic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxybenzoyl)amino]-5-methylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-Methoxybenzoyl)amino]-5-methylthiophene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxybenzoyl)amino]-5-methylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Methoxybenzoyl)amino]benzoic acid: Similar structure but lacks the thiophene ring.

    4-[(4-Methoxybenzoyl)amino]benzoic acid: Similar structure with a different substitution pattern.

    2-Amino-5-methoxybenzoic acid: Contains a methoxy group and an amino group but lacks the benzoyl and thiophene moieties.

Uniqueness

The presence of the thiophene ring in 2-[(4-Methoxybenzoyl)amino]-5-methylthiophene-3-carboxylic acid imparts unique electronic and structural properties, making it distinct from other similar compounds

Properties

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

2-[(4-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylic acid

InChI

InChI=1S/C14H13NO4S/c1-8-7-11(14(17)18)13(20-8)15-12(16)9-3-5-10(19-2)6-4-9/h3-7H,1-2H3,(H,15,16)(H,17,18)

InChI Key

OMEQNFXUVPSKTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C2=CC=C(C=C2)OC)C(=O)O

Origin of Product

United States

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